2-Chlorobenzo[d]thiazole-4-carbonitrile
Description
Properties
CAS No. |
1175278-52-0 |
|---|---|
Molecular Formula |
C8H3ClN2S |
Molecular Weight |
194.64 g/mol |
IUPAC Name |
2-chloro-1,3-benzothiazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-8-11-7-5(4-10)2-1-3-6(7)12-8/h1-3H |
InChI Key |
HLUUWQHBUSRCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 2-Chlorobenzo[d]thiazole-4-carbonitrile and Analogs
Structural and Functional Differences
Positional Isomerism: this compound vs. 4-Chlorobenzo[d]thiazole-2-carbonitrile: The interchange of chlorine and nitrile positions alters electronic effects. 2-Chlorobenzo[d]thiazole-5-carbonitrile: Nitrile at C5 instead of C4 may reduce steric hindrance in aromatic stacking interactions, influencing crystallinity or solubility .
Functional Group Variations: Methyl 2-chlorobenzo[d]thiazole-4-carboxylate: Replacement of nitrile with an ester group increases hydrophobicity and susceptibility to hydrolysis, limiting stability under acidic/basic conditions . 2-(Aminomethyl)-1,3-thiazole-4-carbonitrile: The aminomethyl group introduces a nucleophilic site for further derivatization (e.g., amide bond formation) .
Preparation Methods
Stepwise Synthesis from 2-Mercaptobenzo[d]thiazole-4-carbonitrile
The primary synthetic pathway begins with 2-mercaptobenzo[d]thiazole-4-carbonitrile (compound 2), which undergoes chlorination to yield the target compound. The reaction sequence, as detailed in Scheme 1 of the referenced study, involves:
-
Cyclization and Thiol Introduction :
-
Chlorination with Phosphorus Oxychloride :
Table 1: Summary of Key Synthesis Steps
| Step | Reactant | Reagent | Conditions | Product | Yield/Purity |
|---|---|---|---|---|---|
| 1 | 2-Aminothiophenol | K ethylxanthate | 150°C → 180°C, 13h | 2-Mercaptobenzo[d]thiazole-4-carbonitrile | Crude (1.85 g) |
| 2 | Compound 2 | POCl₃ | 100°C, 2h | This compound | Crude (2.5 g) |
Mechanistic Insights
The chlorination step (Step 2) proceeds via nucleophilic substitution, where POCl₃ acts as both a chlorinating agent and a Lewis acid. The sulfur atom in the thiazole ring facilitates electron withdrawal, enhancing reactivity at the 2-position. This mechanism ensures selective chlorination without disrupting the nitrile group at the 4-position.
Optimization of Reaction Parameters
Solvent and Temperature Effects
-
Solvent Choice : DMF and N-methylpiperidinone are critical for solubilizing intermediates and stabilizing reactive species. Polar aprotic solvents prevent premature hydrolysis of intermediates.
-
Temperature Control : Maintaining 100°C during chlorination ensures complete conversion while minimizing side reactions such as ring degradation.
Analytical Characterization
Monitoring Reaction Progress
Purity Assessment
-
Recrystallization : Crude products are washed with diethyl ether and pentane to remove residual solvents and byproducts.
-
Column Chromatography : Employed in later steps (e.g., compound 10a-10l synthesis) with silica gel and DCM/hexane gradients.
Industrial Production Considerations
Scale-Up Challenges
Q & A
Q. Basic Research Focus
- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton signals (δ 7.5–8.5 ppm for benzo[d]thiazole protons). ¹³C NMR identifies the nitrile carbon (~115 ppm) and chlorine-substituted aromatic carbons.
- IR : Sharp peaks at ~2220 cm⁻¹ (C≡N stretch) and 650–750 cm⁻¹ (C-Cl stretch) confirm functional groups.
- MS : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H]⁺ ion). Cross-validate with X-ray crystallography for structural ambiguity .
What substitution reactions are feasible for derivatizing this compound, and how do electronic effects guide selectivity?
Advanced Research Focus
The nitrile and chlorine groups enable diverse functionalization:
Which density-functional theory (DFT) methods best model the electronic structure and reactivity of this compound?
Advanced Research Focus
Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately predict:
- HOMO-LUMO gaps (correlated with experimental UV-Vis spectra).
- Charge distribution, highlighting nucleophilic/electrophilic sites.
- Thermodynamic stability of tautomers or resonance structures.
Validation against experimental vibrational frequencies (IR) ensures reliability .
How can structure-activity relationship (SAR) studies leverage structural analogs of this compound?
Advanced Research Focus
Key analogs and their bioactivity insights:
How should researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Purity : Use HPLC (≥95% purity) to exclude impurities affecting results.
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion.
Statistical tools (e.g., ANOVA) identify significant outliers .
What in silico tools predict feasible synthetic pathways for novel derivatives of this compound?
Advanced Research Focus
AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthetic analysis to propose routes based on:
- Reaction databases (e.g., >10⁶ entries for thiazole derivatives).
- Feasibility scores for one-step reactions (e.g., nitrile introduction via cyanation).
- Compatibility with green chemistry principles (e.g., solvent-free conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
